3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
Description
Contextualization of Benzyl (B1604629) Ether and Benzaldehyde (B42025) Functional Groups in Organic Synthesis
The structure of 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is characterized by two primary functional groups that are mainstays in organic synthesis: the benzyl ether and the benzaldehyde.
Benzyl ethers are widely recognized for their utility as protecting groups for alcohols and phenols. The benzyl group can be introduced under relatively mild conditions, often through a Williamson ether synthesis, and is stable to a wide range of reagents, including acidic and basic conditions. biomart.cnresearchgate.net This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the hydroxyl group. A key advantage of the benzyl ether is its selective removal through catalytic hydrogenation, which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. researchgate.net This "orthogonal" deprotection strategy is a cornerstone of multi-step organic synthesis.
The benzaldehyde functional group , an aldehyde attached to a benzene (B151609) ring, is a versatile building block in synthetic chemistry. The carbonyl carbon of the aldehyde is electrophilic, making it susceptible to nucleophilic addition reactions. alfa-chemistry.com This reactivity allows for the formation of a wide array of other functional groups and carbon-carbon bonds. For instance, benzaldehyde can be oxidized to form a carboxylic acid (benzoic acid), reduced to a primary alcohol (benzyl alcohol), or used in condensation reactions like the Wittig or aldol (B89426) reactions to create more complex molecular architectures. guidechem.comnih.gov Its derivatives are also known to exhibit a range of biological activities, including antimicrobial and antifungal properties. researchgate.net
Overview of Dichlorobenzene Derivatives in Chemical Research
The presence of a 2,4-dichlorobenzyl moiety in the target molecule introduces another layer of chemical significance. Dichlorobenzene derivatives are important compounds in industrial and research chemistry. The substitution pattern of the chlorine atoms on the benzene ring significantly influences the compound's physical and chemical properties, including its polarity, reactivity, and biological activity.
1,2-Dichlorobenzene, for example, is utilized as a solvent and as a precursor in the synthesis of agrochemicals. researchgate.net 1,4-Dichlorobenzene is a well-known solid used in mothballs and as a deodorant. The chlorine atoms are electron-withdrawing, which can influence the reactivity of the benzene ring and any attached functional groups. In the context of this compound, the dichlorinated ring is part of the ether linkage.
Derivatives containing the 2,4-dichlorobenzyl group are found in a variety of biologically active compounds. For instance, 2,4-dichlorobenzyl alcohol is a mild antiseptic used in throat lozenges. The inclusion of this chlorinated moiety in a larger molecule can impact its lipophilicity and its ability to interact with biological targets, often enhancing its efficacy.
Rationale for Investigating this compound: Research Gaps and Potential Contributions
While specific research on this compound is limited, the rationale for its investigation can be inferred from the known properties of its constituent parts. The primary motivation for synthesizing and studying this compound likely stems from its potential as a bioactive agent or as a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals.
Potential Contributions: The investigation of this compound could make several valuable contributions to the field of chemistry.
Discovery of Novel Bioactive Compounds: Given that many benzaldehyde and dichlorobenzene derivatives exhibit antimicrobial and antifungal properties, this compound is a candidate for screening for such activities. researchgate.net The combination of the benzaldehyde and dichlorobenzyl ether moieties in a single molecule could lead to synergistic or novel biological effects.
Intermediate for Pharmaceutical Synthesis: This molecule could serve as a crucial building block for larger, more complex pharmaceutical agents. The aldehyde group provides a reactive handle for further chemical transformations, while the dichlorobenzyl ether portion could be a key pharmacophore for interacting with a biological target. For instance, similar structures are found in antifungal agents like miconazole.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound would contribute to a broader understanding of how the specific arrangement of functional groups influences biological activity. By comparing its properties to similar molecules with different substitution patterns or functional groups, researchers can develop more potent and selective therapeutic agents.
The following table summarizes the key chemical components and their known roles, highlighting the potential for this compound.
| Component | Functional Group | Known Roles in Organic Chemistry | Potential Contribution in this compound |
| Benzaldehyde | Aldehyde | Versatile synthetic intermediate, exhibits biological activity. alfa-chemistry.comguidechem.com | Reactive site for further synthesis, potential for antimicrobial/antifungal properties. |
| Benzyl Ether | Ether | Stable protecting group, part of many bioactive molecules. biomart.cnresearchgate.net | Provides a stable linkage and contributes to the overall molecular structure and lipophilicity. |
| 2,4-Dichlorobenzene | Aryl Halide | Component of agrochemicals, antiseptics, and other industrial chemicals. | May enhance biological activity and influence interaction with biological targets. |
Structure
3D Structure
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYGWKAALLBFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970205 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5487-18-3 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 3 2,4 Dichlorobenzyl Oxy Benzaldehyde
Retrosynthetic Analysis and Key Disconnections of the Molecular Structure
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, the two most logical points for disconnection are the carbon-oxygen bond of the ether linkage and the carbon-carbon bond of the aldehyde group.
The primary disconnection strategy targets the ether bond (C-O), as its formation is a common and well-understood transformation in organic synthesis. This disconnection leads to two key synthons: a nucleophilic phenoxide derived from 3-hydroxybenzaldehyde (B18108) and an electrophilic benzyl (B1604629) halide, specifically 2,4-dichlorobenzyl halide. This approach is highly convergent, assembling the main components in a single, efficient step.
A secondary approach involves disconnecting the aldehyde functionality. This is typically envisioned as a functional group interconversion, where the aldehyde is retrosynthetically converted to a more stable precursor group, such as a primary alcohol. This pathway suggests that the target molecule can be synthesized from the precursor alcohol, {3-[(2,4-dichlorobenzyl)oxy]phenyl}methanol, via a late-stage oxidation step. The synthesis of this alcohol intermediate would itself rely on the formation of the same ether linkage discussed in the primary strategy.
These two disconnections form the basis for the strategic synthetic methodologies detailed in the following sections.
Development and Optimization of Synthetic Pathways for the Benzyl Ether Moiety
The formation of the benzyl ether linkage is central to the synthesis of this compound. Several methods are available, ranging from classic nucleophilic substitution reactions to modern catalytic approaches.
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. youtube.commasterorganicchemistry.com In the context of the target molecule, this involves the deprotonation of 3-hydroxybenzaldehyde to form a sodium or potassium phenoxide, which then acts as a nucleophile to displace a halide from 2,4-dichlorobenzyl chloride or bromide.
The reaction is typically carried out by first treating 3-hydroxybenzaldehyde with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). chem-station.com The resulting phenoxide then reacts with the benzyl halide. As an SN2 reaction, this method is most effective with primary alkyl halides like 2,4-dichlorobenzyl chloride, which minimizes the competing E2 elimination reaction. masterorganicchemistry.comchem-station.comlibretexts.org
Modern variations of this synthesis aim to improve reaction conditions and yields. For instance, phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide. Additionally, newer benzylation agents such as 2-benzyloxy-1-methylpyridinium triflate have been developed that allow for the formation of benzyl ethers under nearly neutral thermal conditions, which can be advantageous for substrates sensitive to strongly basic or acidic environments. orgsyn.org
Reductive etherification provides an alternative route to ethers by coupling a carbonyl compound with an alcohol in the presence of a reducing agent. researchgate.net This method can form either symmetrical or unsymmetrical ethers. researchgate.net A facile reductive etherification of carbonyl compounds can be achieved using triethylsilane as a reducing agent, catalyzed by iron(III) chloride. organic-chemistry.orgorganic-chemistry.org This approach yields the corresponding alkyl ethers, including benzyl ethers, in good to excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org
For the synthesis of a precursor to this compound, one could envision the reaction of 3-hydroxybenzyl alcohol with 2,4-dichlorobenzaldehyde. The process involves the in-situ formation of a hemiacetal, which is then reduced to form the ether. Various catalytic systems, including those based on iron, ruthenium, or ytterbium triflate (Yb(OTf)₃), can be used to facilitate this transformation. researchgate.netorganic-chemistry.org The resulting {3-[(2,4-dichlorobenzyl)oxy]phenyl}methanol would then require a subsequent oxidation step to yield the final product.
Catalyst-mediated strategies, particularly those involving dehydrative coupling, offer a more atom-economical approach to ether synthesis. These methods typically involve the condensation of two different alcohols with the elimination of water, driven by a metal catalyst. Iron(II)-based catalysts, for example, have been successfully used for the direct synthesis of unsymmetrical benzyl ethers from two different alcohols under mild conditions. researchgate.net
In this synthetic plan, 3-hydroxybenzyl alcohol could be coupled with 2,4-dichlorobenzyl alcohol in the presence of an appropriate catalyst. Transition metal complexes based on iridium, palladium, zirconium, and hafnium have also been shown to catalyze such etherification reactions. researchgate.netosti.gov Some catalyst systems are specifically designed for the reductive coupling of ketones and aldehydes to form symmetrical ethers, which highlights the versatility of catalytic methods in C-O bond formation. researchgate.net
| Methodology | Reactants | Key Reagents & Conditions | Advantages | Considerations |
|---|---|---|---|---|
| Williamson Ether Synthesis | 3-hydroxybenzaldehyde + 2,4-dichlorobenzyl halide | Base (NaH, K₂CO₃); Aprotic polar solvent (DMF, ACN) | Reliable, well-established, high-yielding for primary halides. masterorganicchemistry.com | Requires strong base; potential for side reactions with sensitive functional groups. |
| Reductive Etherification | 3-hydroxybenzyl alcohol + 2,4-dichlorobenzaldehyde | Reducing agent (e.g., Triethylsilane); Lewis acid catalyst (e.g., FeCl₃, Yb(OTf)₃). researchgate.netorganic-chemistry.org | Mild conditions; avoids use of alkyl halides. | Requires subsequent oxidation of the resulting alcohol to an aldehyde. |
| Catalyst-Mediated Dehydration | 3-hydroxybenzyl alcohol + 2,4-dichlorobenzyl alcohol | Metal catalyst (e.g., Fe(II), Ir(III)); often requires heat. researchgate.net | High atom economy (water is the only byproduct). | Catalyst selection is crucial; may require higher temperatures. |
Synthetic Routes to the Benzaldehyde (B42025) Functionality within the Molecular Framework
The introduction of the benzaldehyde functionality is the final key transformation, assuming a synthetic route that proceeds via the {3-[(2,4-dichlorobenzyl)oxy]phenyl}methanol intermediate. The selective oxidation of a primary benzyl alcohol to an aldehyde is a critical step that requires careful selection of reagents to prevent over-oxidation to the corresponding carboxylic acid.
A wide array of methods exists for the selective oxidation of benzyl alcohols to benzaldehydes. nih.govresearchgate.netgoogle.com These methods can be broadly categorized into stoichiometric and catalytic processes.
Stoichiometric oxidants include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and DMSO-based systems used in the Swern and Moffatt oxidations. tubitak.gov.tr The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is particularly effective and can be performed at low temperatures, yielding benzaldehyde in high yields. tubitak.gov.tr Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP), are also popular for their mild reaction conditions and high efficiency.
Catalytic methods are often preferred due to their environmental advantages and higher efficiency. Aerobic oxidation using molecular oxygen as the terminal oxidant is a "green" alternative. These reactions are often mediated by a catalyst system, such as copper(I) iodide in combination with 4-dimethylaminopyridine (B28879) (DMAP) and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). d-nb.info This system has been shown to be efficient for a broad range of benzyl alcohols, providing the corresponding aldehydes in excellent yields under mild, room-temperature conditions. d-nb.info Another effective heterogeneous catalyst system involves palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)), which can achieve up to 99% conversion of benzylic alcohols to benzaldehydes in solvent-free conditions. nih.gov
| Oxidation Method | Key Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C to RT) | High yield and selectivity; avoids heavy metals. tubitak.gov.tr |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature, chlorinated solvents | Mild conditions, commercially available reagent. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room temperature, CH₂Cl₂ | Effective and reliable stoichiometric oxidant. |
| Catalytic Aerobic Oxidation (Cu/TEMPO) | CuI (cat.), DMAP (cat.), TEMPO (cat.), O₂ | Room temperature, Acetonitrile | "Green" method using O₂ as oxidant; high chemoselectivity. d-nb.info |
| Catalytic Aerobic Oxidation (Pd) | Pd/AlO(OH) nanoparticles (cat.), O₂, KOH | 40 °C, solvent-free, ultrasonic conditions | Heterogeneous catalyst, high efficiency, and recyclability. nih.gov |
Formylation Reactions and Direct Introductions
The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. In the context of preparing this compound, formylation can be envisioned at different stages of the synthesis. One plausible strategy involves the formylation of a pre-formed ether precursor.
Classic formylation methods such as the Vilsmeier-Haack, Gattermann, and Duff reactions are often employed for the synthesis of aromatic aldehydes. organic-chemistry.orgresearchgate.net The Vilsmeier-Haack reaction, for instance, utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride, to formylate activated aromatic rings. organic-chemistry.org In a hypothetical synthesis of the target molecule, if one were to start with an appropriate precursor, these methods could be applied.
Another approach involves the direct formylation of phenols, followed by etherification. thieme-connect.de For example, 3-hydroxybenzaldehyde can be synthesized and subsequently reacted to form the desired ether. wikipedia.org The synthesis of 3-hydroxybenzaldehyde itself can be achieved from 3-nitrobenzaldehyde (B41214) through a sequence of reduction, diazotization, and hydrolysis. wikipedia.orgijpsonline.com
Modern advancements in formylation reactions include palladium-catalyzed processes that offer milder conditions and broader functional group tolerance. organic-chemistry.org These methods could potentially be adapted for the synthesis of complex benzaldehyde derivatives, offering an alternative to traditional, often harsh, reaction conditions.
Table 1: Comparison of Selected Formylation Reactions
| Reaction Name | Reagents | Typical Substrates | Key Characteristics |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | Widely applicable, uses stoichiometric reagents |
| Gattermann | HCN, HCl, Lewis acid | Phenols, phenol (B47542) ethers | Uses highly toxic reagents |
| Duff | Hexamethylenetetramine | Phenols | Primarily for ortho-formylation |
| Palladium-Catalyzed | CO, Silanes, Aryl halides | Aryl halides/triflates | Mild conditions, high selectivity |
Stepwise Synthesis and Convergent Approaches to this compound
The construction of this compound can be achieved through both stepwise and convergent synthetic strategies. A stepwise approach involves the sequential modification of a single starting material, while a convergent synthesis joins two or more complex fragments in the later stages.
A common and direct method for the formation of the ether linkage in the target molecule is the Williamson ether synthesis. jk-sci.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In a stepwise approach, one could start with 3-hydroxybenzaldehyde and react it with 2,4-dichlorobenzyl chloride in the presence of a base. organic-synthesis.com
Stepwise Synthesis Example:
Formation of the Phenoxide: 3-Hydroxybenzaldehyde is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like acetonitrile or dimethylformamide (DMF) to generate the corresponding phenoxide. jk-sci.comorganic-synthesis.com
Etherification: The in-situ generated phenoxide then reacts with 2,4-dichlorobenzyl chloride via an Sₙ2 reaction to form the target ether, this compound. jk-sci.com
A convergent approach would involve the synthesis of the two key fragments, 3-hydroxybenzaldehyde and 2,4-dichlorobenzyl alcohol (which can be converted to the corresponding chloride), in separate reaction pathways before their final coupling. The synthesis of 2,4-dichlorobenzyl alcohol can be achieved by the reduction of 2,4-dichlorobenzoic acid with a reducing agent like lithium aluminum hydride. scielo.org.mx
Convergent Synthesis Fragments:
Fragment A: 3-Hydroxybenzaldehyde wikipedia.org
Fragment B: 2,4-Dichlorobenzyl chloride (prepared from 2,4-dichlorobenzyl alcohol) scielo.org.mx
Considerations for Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. alfa-chemistry.com Key areas of focus include the choice of solvents, catalysts, and energy sources, as well as minimizing waste generation.
For the Williamson ether synthesis, traditional solvents like DMF and DMSO, while effective, are considered environmentally problematic. acs.org Greener alternatives include the use of ionic liquids, deep eutectic solvents, or even carrying out the reaction in aqueous media with the aid of phase-transfer catalysts or surfactants. researchgate.net These approaches can significantly reduce the environmental footprint of the synthesis. researchgate.net
The use of microwave irradiation as an energy source can accelerate reaction times and improve energy efficiency compared to conventional heating. Furthermore, the development of catalytic versions of the Williamson ether synthesis aims to reduce the amount of waste generated from stoichiometric reagents. acs.org For instance, using recyclable and reusable catalysts can contribute to a more sustainable process.
Another green consideration is the atom economy of the synthetic route. Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product is a core principle of green chemistry. The Williamson ether synthesis, while widely used, generates a salt byproduct. Exploring alternative etherification methods with higher atom economy could be a long-term goal for a greener synthesis of the target molecule.
Table 2: Green Chemistry Considerations for Ether Synthesis
| Principle | Traditional Approach | Greener Alternative | Potential Benefit |
|---|---|---|---|
| Solvent | DMF, DMSO acs.org | Water with surfactant researchgate.net, Ionic liquids | Reduced toxicity and environmental impact |
| Energy | Conventional heating | Microwave irradiation | Faster reaction times, energy efficiency |
| Catalysis | Stoichiometric base | Recyclable catalysts , Phase-transfer catalysis acs.org | Reduced waste, catalyst reusability |
| Atom Economy | Salt byproduct formation | Alternative etherification routes | Minimized waste generation |
Chemical Reactivity and Transformation Studies of 3 2,4 Dichlorobenzyl Oxy Benzaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group (-CHO) attached to the benzene (B151609) ring is an electrophilic center, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org Aromatic aldehydes, such as this one, are generally less reactive than their aliphatic counterparts because the electron-donating resonance effect of the aromatic ring makes the carbonyl carbon less electrophilic. pressbooks.publibretexts.org However, it readily participates in a variety of characteristic reactions.
Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation, Wittig-type Reactions)
Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol or can undergo subsequent elimination.
The Knoevenagel Condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base. For 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, this reaction would lead to the formation of a new carbon-carbon double bond, yielding a substituted styrene (B11656) derivative.
The Wittig Reaction provides a versatile method for synthesizing alkenes. It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The reaction of this compound with an appropriate Wittig reagent would replace the carbonyl oxygen with the alkylidene group from the ylide, forming a substituted alkene with high regioselectivity.
| Reaction Type | Reactant | Expected Product |
|---|---|---|
| Knoevenagel Condensation | Malononitrile | 2-{3-[(2,4-Dichlorobenzyl)oxy]benzylidene}malononitrile |
| Wittig Reaction | (Triphenylphosphoranylidene)methane | 1-(2,4-Dichlorobenzyloxy)-3-vinylbenzene |
| Grignard Reaction | Methylmagnesium bromide | 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}ethanol |
Oxidation and Reduction Pathways
The aldehyde functionality exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of reagent is critical to avoid cleavage of the benzyl (B1604629) ether linkage. For instance, selective oxidation of benzyl alcohol to benzaldehyde (B42025) has been achieved using ferric nitrate, highlighting that reaction conditions can be tuned for specific outcomes. nih.gov
Reduction: The reduction of the aldehyde group yields the primary alcohol, {3-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol. This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) can also be used, but this method risks the simultaneous cleavage of the benzyl ether bond (see section 3.2.1). The Meerwein-Ponndorf-Verley reaction, using a catalyst like alumina (B75360) in isopropanol, is another efficient method for reducing aromatic aldehydes to their respective alcohols. researchgate.net
| Transformation | Typical Reagent | Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid |
| Reduction | Sodium borohydride (NaBH₄) | {3-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
Aldehydes react with primary amines to form imines (Schiff bases) and with alcohols to form acetals. These reactions are typically reversible and often require acid catalysis and the removal of water to drive the equilibrium toward the products.
Reaction with Nitrogen Nucleophiles: this compound will react with primary amines (R-NH₂) to form an N-substituted imine. The reaction proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. researchgate.netmdpi.com
Reaction with Oxygen Nucleophiles: In the presence of an alcohol (R-OH) and an acid catalyst, the aldehyde group can be converted first to a hemiacetal and then, with excess alcohol, to a full acetal (B89532). The formation of a stable hemiaminal or acetal is influenced by reaction conditions such as solvent polarity and temperature. mdpi.com
| Nucleophile | Intermediate/Product Class | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 3-[(2,4-Dichlorobenzyl)oxy]benzylideneamine |
| Alcohol (R-OH) | Acetal | 1-(2,4-Dichlorobenzyloxy)-3-(dialkoxymethyl)benzene |
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
Reactivity Pertaining to the Benzyl Ether Linkage
The benzyl ether group is widely used as a protective group for hydroxyls in organic synthesis because it is stable under many reaction conditions. organic-chemistry.orgmpg.de However, it can be cleaved selectively when required.
Cleavage and Formation of the Ether Bond
Cleavage: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. youtube.com Treating this compound with hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C) would cleave the C-O bond of the ether, a reaction known as hydrogenolysis. youtube.com This would yield 3-hydroxybenzaldehyde (B18108) and 2,4-dichlorotoluene. This method is advantageous because it is often clean and high-yielding. youtube.com Care must be taken, as the aldehyde group could also be reduced to an alcohol under these conditions. Other methods for benzyl ether cleavage include the use of strong acids (e.g., HBr) or Lewis acids like boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which can be effective under mild conditions. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is also possible, especially under photoirradiation. organic-chemistry.orgmpg.denih.gov
Formation: The formation of the this compound molecule is typically achieved via the Williamson ether synthesis. youtube.com This involves the reaction of the sodium or potassium salt of 3-hydroxybenzaldehyde (formed by deprotonating the phenol (B47542) with a base like sodium hydride) with 2,4-dichlorobenzyl chloride or 2,4-dichlorobenzyl bromide. youtube.com This reaction proceeds through an Sₙ2 mechanism.
| Reaction | Reagents | Products |
|---|---|---|
| Formation (Williamson Synthesis) | 3-Hydroxybenzaldehyde, NaH, then 2,4-Dichlorobenzyl chloride | This compound |
| Cleavage (Hydrogenolysis) | H₂, Pd/C | 3-Hydroxybenzaldehyde + 2,4-Dichlorotoluene |
| Cleavage (Lewis Acid) | BCl₃·SMe₂ | 3-Hydroxybenzaldehyde + 2,4-Dichlorobenzyl derivative |
Rearrangement Reactions Involving the Ether Moiety
Rearrangement reactions involving the benzyl ether moiety of this specific compound are not widely documented in the literature. However, related aromatic ethers can undergo rearrangements under certain conditions. For instance, the Claisen rearrangement is a well-known thermal rearrangement of allyl aryl ethers. While this compound lacks the required allyl group for a classic Claisen rearrangement, analogous skeletal reorganizations can sometimes be induced under thermal, acidic, or photochemical conditions. Such reactions are highly substrate-dependent and would require specific investigation for this molecule. Studies on other complex molecules have shown that unexpected rearrangements can occur during condensation or cyclization reactions. nih.govmdpi.com Therefore, the possibility of rearrangement, while not predicted under normal conditions, cannot be entirely excluded during complex multi-step syntheses involving harsh reagents or high temperatures.
Functionalization of the Aromatic Rings
The molecule possesses two distinct aromatic rings, each with a unique substitution pattern that influences its susceptibility to further modification. The benzaldehyde ring is substituted with an aldehyde group and a bulky benzyloxy ether, while the benzyl ring is substituted with two chlorine atoms.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome is governed by the electronic and steric properties of the substituents already present on the ring. masterorganicchemistry.com
Reactivity of the Benzaldehyde Ring: This ring is subject to the competing directing effects of a meta-directing, deactivating aldehyde group (-CHO) and an ortho, para-directing, activating alkoxy group (-OCH₂Ar). wikipedia.org The alkoxy group, being a strong electron-donating group through resonance, is a powerful activator and ortho, para-director. brainly.comdoubtnut.comyoutube.com Conversely, the aldehyde group is deactivating due to its electron-withdrawing nature. In such cases, the activating group's influence typically dominates the regioselectivity.
Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the activating alkoxy group (C2, C4, and C6) and meta to the deactivating aldehyde group. The positions are:
C2: Ortho to the alkoxy group, ortho to the aldehyde.
C4: Para to the alkoxy group, meta to the aldehyde.
C6: Ortho to the alkoxy group, meta to the aldehyde.
Of these, positions C4 and C6 are most likely to be substituted, as they are activated by the alkoxy group and not in the disfavored ortho or para positions relative to the deactivating aldehyde. Steric hindrance from the large dichlorobenzyl group may slightly disfavor substitution at the C2 position. The resonance stabilization of the carbocation intermediates (sigma complexes) is greatest when the electrophile adds to the ortho or para positions relative to the electron-donating alkoxy group, further supporting this prediction. ntu.edu.sg
Reactivity of the Dichlorobenzene Ring: This ring contains two deactivating, ortho, para-directing chlorine atoms and is part of an activating benzyloxy substituent attached to the other ring. When considering substitution directly on this ring, the two chlorine atoms deactivate the ring towards electrophilic attack. The directing effects of the chlorine atoms and the alkyl chain (from the ether linkage) would guide incoming electrophiles. The positions ortho and para to the chlorine atoms are C3, C5, and C6. The position of the ether linkage (C1) is already substituted. The combined deactivating effect of two chlorine atoms makes electrophilic substitution on this ring significantly more difficult than on the benzaldehyde ring, which benefits from the strongly activating alkoxy group.
Transition metal-catalyzed carbon-hydrogen (C-H) functionalization has become a powerful tool for molecular synthesis, offering a more atom-economical alternative to traditional cross-coupling methods. In many cases, a directing group is used to position the metal catalyst near a specific C-H bond. nih.gov
The aldehyde functional group, while weakly coordinating, can serve as an effective "transient directing group" for the ortho-C-H functionalization of benzaldehydes. researchgate.net This strategy avoids the need to install and later remove a dedicated directing group. The general mechanism involves the in-situ, reversible formation of an imine between the benzaldehyde and a catalytic amount of an amine, often an amino acid. nih.gov This newly formed imine acts as a bidentate ligand that coordinates to a palladium or rhodium catalyst, facilitating the selective activation and subsequent functionalization of the C-H bond at the ortho position (C2) through the formation of a stable five-membered metallacycle intermediate. acs.orgrsc.org
This strategy has been successfully applied to a wide range of benzaldehyde derivatives for various transformations, including arylation, silylation, and oxygenation. acs.orgresearchgate.netpsu.edunih.gov Given these precedents, it is highly probable that this compound could undergo selective C-H functionalization at the C2 position.
| Substrate | Reaction Type | Transient Directing Group | Catalyst / Oxidant | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Hydroxylation | 4-Chloroanthranilic acid | Pd(OAc)₂ / 1-Fluoro-2,4,6-trimethylpyridinium triflate | 2-Hydroxybenzaldehyde | 65% | acs.org |
| 4-Methoxybenzaldehyde | Trifluoroethoxylation | Amino amide | Pd(OAc)₂ / N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 2-(2,2,2-Trifluoroethoxy)-4-methoxybenzaldehyde | 78% | rsc.org |
| Benzaldehyde | Arylation | 2-(Methylsulfinyl)aniline | Pd(OAc)₂ | 2-Phenylbenzaldehyde | 85% | psu.edu |
| 4-Methylbenzaldehyde | Silylation | Glycine | Pd(OAc)₂ | 4-Methyl-2-(triethoxysilyl)benzaldehyde | 72% | nih.gov |
The two chlorine atoms on the dichlorobenzene ring serve as reactive handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant. wikipedia.orglibretexts.org
A key challenge in the cross-coupling of dichlorinated aromatics is achieving regioselectivity, as the two C-Cl bonds may have different reactivities. nih.gov In 2,4-dichloroaromatic systems, factors like steric hindrance and electronic effects determine which chlorine is substituted first. Generally, the C4-Cl bond is less sterically hindered than the C2-Cl bond. However, the C2 position is adjacent to the ether linkage, and its electronic properties or potential for catalyst coordination could influence reactivity. Studies on dichloropyridines and other dichloroarenes have shown that selectivity can often be controlled by the choice of ligand, catalyst, and reaction conditions. nsf.govresearchgate.netrsc.org For instance, sterically hindered ligands can favor reaction at the less hindered C4 position. nsf.gov
| Substrate | Coupling Partner | Reaction Type | Catalyst / Ligand | Major Product Position | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,3-Dichlorobenzene | Phenylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃ / PCy₃ | C1 | >99% (mono-adduct) | nih.gov |
| 2,4-Dichloropyridine | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / IPr*OMe | C4 | 81% | nsf.gov |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | C2 & C6 (di-adduct) | 85% | researchgate.net |
| 2-Bromo-6-chloroquinoline | Phenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | C6 (Cl position) | - | rsc.org |
By carefully selecting the reaction conditions, it should be possible to achieve selective mono-functionalization at either the C2 or C4 position of the dichlorobenzyl group, or di-functionalization at both positions, leading to a wide array of complex derivatives.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Aromatic aldehydes are cornerstone reactants in many of the most important MCRs. researchgate.net
The aldehyde functionality of this compound makes it an ideal candidate for participation in such reactions.
Biginelli Reaction: This classical MCR involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgtaylorandfrancis.comorganic-chemistry.org The reaction proceeds via the formation of an iminium intermediate from the aldehyde and urea, which is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration. organic-chemistry.org The use of substituted benzaldehydes is common, and the electronic nature of the substituents can influence reaction rates but generally does not prevent the reaction. nih.govresearchgate.net Therefore, this compound is expected to react smoothly to form a complex DHPM derivative, incorporating its unique dichlorobenzyl ether moiety.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is another powerful MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. wikipedia.orgorganic-chemistry.org The reaction is initiated by the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid in a concerted or stepwise manner to yield the final product. mdpi.com The versatility of the Ugi reaction allows for a vast number of potential products by varying each of the four components. rsc.org this compound would serve as the aldehyde component, enabling the synthesis of a library of complex, peptide-like molecules.
| Aldehyde | Reaction Type | Other Components | Product Scaffold | Yield | Reference |
|---|---|---|---|---|---|
| 4-(Perfluorooctanesulfonyloxy)benzaldehyde | Biginelli | Thiourea, Acetylacetone | Biaryl-substituted dihydropyrimidinethione | - | nih.gov |
| o-Iodobenzaldehyde | Ugi | Aniline, Benzoic acid, Cyclohexyl isocyanide | α-Acylamino amide | High | nih.gov |
| Benzaldehyde | Pyran Synthesis | Malononitrile, 6-Methyl-1-phenyl-2-pyrazolin-5-one | Pyran-annulated heterocycle | - | researchgate.net |
| Various aromatic aldehydes | Amino Coumarin Synthesis | Piperidine, 4-Hydroxycoumarin | α-Benzyl amino coumarin | High | researchgate.net |
Mechanistic Investigations of Reactions Involving 3 2,4 Dichlorobenzyl Oxy Benzaldehyde
Elucidation of Reaction Pathways and Intermediate Structures
Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have been crucial in mapping the reaction pathways of benzaldehyde (B42025) derivatives. For instance, in reactions leading to the formation of Schiff bases, the pathway typically begins with the nucleophilic attack of an amine on the carbonyl carbon of the benzaldehyde. nih.gov This initial step leads to the formation of a tetrahedral intermediate known as a hemiaminal. nih.govmdpi.com
Kinetic Studies and Rate-Determining Steps of Transformations
Kinetic studies are essential for understanding the speed at which chemical reactions occur. The rate of a reaction is often dictated by its slowest elementary step, known as the rate-determining step. libretexts.org For reactions involving benzaldehyde derivatives, such as the Cannizzaro or benzoin (B196080) reactions, identifying this step is a key focus of mechanistic investigation. researchgate.net
Table 1: Key Kinetic Parameters in Related Benzaldehyde Reactions
| Reaction Type | Reactants | Rate-Determining Step |
| Cannizzaro Reaction | (Benzaldehyde)₂, OH⁻ | Hydride Shift researchgate.net |
| Benzoin Reaction | (Benzaldehyde)₂, CN⁻ | C-C Bond Formation researchgate.net |
| Schiff Base Formation | Benzaldehyde, Amine | Water Elimination/Dehydration |
Transition State Analysis and Energy Profiles
Transition state analysis provides insight into the high-energy structures that molecules pass through during a chemical transformation. Computational chemistry allows for the calculation of the geometries and energies of these transition states. For reactions involving benzaldehyde, multiple transition states can be identified along the reaction coordinate. nih.govresearchgate.net
Solvent Effects and Catalytic Influence on Reaction Mechanisms
The choice of solvent can significantly impact the reaction rate and even the reaction pathway. Studies on condensation reactions of benzaldehyde, such as the Aldol (B89426) or Knoevenagel condensations, have demonstrated this influence. In some cases, running the reaction under solvent-free conditions can lead to the highest conversion rates and selectivity. researchgate.net Different solvents, including polar and non-polar options like water, ethanol, toluene (B28343), and hexane, can alter the stability of reactants, intermediates, and transition states, thereby affecting the reaction outcome. researchgate.netresearchgate.net
Catalysts play a vital role by providing an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. In the oxidation of benzyl (B1604629) alcohol to benzaldehyde, for example, gold-based catalysts have been shown to be effective. mdpi.com The mechanism on a catalyst surface involves the activation of reactants, such as O₂, followed by a series of steps including hydrogen abstraction and bond dissociation to form the final products. mdpi.com The efficiency and selectivity of a catalytic process can be optimized by investigating different catalyst loadings and reaction conditions. researchgate.netresearchgate.net
Computational and Theoretical Studies of 3 2,4 Dichlorobenzyl Oxy Benzaldehyde
Electronic Structure and Molecular Conformation Analysis (e.g., DFT Calculations)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. conicet.gov.arresearchgate.net By solving approximations of the Schrödinger equation, DFT calculations can determine the electron density distribution and, from this, derive a wide range of molecular properties. For 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, these calculations would provide a detailed picture of its fundamental quantum chemical characteristics.
A primary output of DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. researchgate.net This reveals the most stable three-dimensional conformation of the molecule, including critical bond lengths, bond angles, and dihedral angles. For this compound, this would define the spatial relationship between the benzaldehyde (B42025) ring, the dichlorobenzyl group, and the linking ether oxygen.
Further analysis of the electronic structure involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Defines the molecule's most stable conformation, including bond lengths and angles. researchgate.net |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; relates to ionization potential. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; relates to electron affinity. nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich and electron-poor sites, predicting regions for electrophilic and nucleophilic attack. nih.gov |
Prediction of Reactivity and Selectivity via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting how a molecule will behave in a chemical reaction. digitellinc.com By modeling reaction pathways and transition states, these methods can forecast both the reactivity (how fast a reaction occurs) and the selectivity (which of several possible products is favored). rsc.orgmit.edu
For this compound, these calculations can identify the most likely sites for chemical attack. For instance, the MEP map and frontier orbital analysis described above can highlight which atoms are most susceptible to nucleophilic or electrophilic reagents. The aldehyde group, for example, is a known site for nucleophilic addition, while the aromatic rings can undergo electrophilic substitution. Quantum calculations can quantify the relative likelihood of reaction at different positions on the rings.
To predict reaction outcomes more rigorously, researchers can calculate the energy profile of a proposed reaction mechanism. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. researchgate.net The resulting energy barrier, or activation energy (ΔE‡), is directly related to the reaction rate. By comparing the activation energies for competing reaction pathways, one can predict the major product. researchgate.net This approach is particularly useful for predicting regioselectivity in aromatic substitution reactions. rsc.orgmit.edu Modern approaches may combine quantum mechanical descriptors with machine learning algorithms to achieve rapid and accurate predictions of selectivity across a wide range of chemical reactions. rsc.orgmit.edu
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior over time. frontiersin.org An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, providing a virtual "movie" of the molecule's behavior.
For a flexible molecule like this compound, which has several rotatable bonds (particularly in the ether linkage), MD simulations are essential for exploring its conformational landscape. The simulation can reveal the different spatial arrangements (conformers) the molecule can adopt, how frequently each conformer occurs, and the energy barriers for converting between them. nih.gov
In Silico Modeling for Structure-Property Relationship Analysis
In silico modeling, particularly quantitative structure-activity relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or physical properties. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. nih.gov
To conduct a 3D-QSAR study involving this compound, one would first need a dataset of structurally similar analogues with experimentally measured activity (e.g., antifungal or cytotoxic activity). nih.gov The process involves the following key steps:
Alignment: The 3D structures of all molecules in the series are computationally generated and aligned in space based on a common structural scaffold.
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. This generates the molecular fields that describe the shape and electronic properties of each molecule. researchgate.net
Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to derive a mathematical equation that correlates the variations in the molecular fields with the observed variations in biological activity.
Model Validation: The predictive power of the resulting QSAR model is rigorously tested using statistical cross-validation and external test sets. nih.gov
The output of a CoMFA or CoMSIA study is often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are predicted to enhance or diminish activity. For example, a map might show that adding a bulky group in one region (steric field) or an electron-withdrawing group in another (electrostatic field) would be beneficial for the desired property. researchgate.net This provides rational guidance for the design of new, more potent analogues.
| Step | Procedure | Outcome |
|---|---|---|
| 1. Data Set Selection | Compile a series of structurally related compounds with measured biological activity. | A training set and a test set of molecules. |
| 2. Molecular Modeling & Alignment | Generate 3D structures and superimpose them based on a common structural feature. | An aligned set of molecules ready for field calculation. nih.gov |
| 3. Molecular Field Calculation | Place aligned molecules in a 3D grid and calculate steric and electrostatic fields at each point. | A data table where rows are compounds and columns are field values at grid points. researchgate.net |
| 4. Statistical Correlation | Use Partial Least Squares (PLS) to relate field data to biological activity. | A predictive mathematical equation (the QSAR model). nih.gov |
| 5. Visualization & Interpretation | Generate 3D contour maps from the QSAR model. | Visual guides showing where steric bulk or specific electronic properties are favored or disfavored for activity. researchgate.net |
Advanced Applications and Functional Materials Derived from 3 2,4 Dichlorobenzyl Oxy Benzaldehyde
Role as a Building Block in Polymer Chemistry and Functional Materials
Exploration in Supramolecular Chemistry and Host-Guest Systems
There is a notable absence of published research exploring the use of 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde in the field of supramolecular chemistry and the development of host-guest systems. The molecule possesses potential sites for non-covalent interactions, such as the aldehyde group, the ether linkage, and the chlorinated aromatic rings, which could theoretically participate in the formation of complex supramolecular assemblies. However, studies detailing such interactions or the design of host molecules to specifically bind with this compound have not been reported.
Development of Novel Ligands and Organocatalysts for Organic Transformations
The development of novel ligands and organocatalysts from this compound is another area where dedicated research is not apparent in the public domain. The aldehyde functionality could serve as a synthetic handle for the construction of more complex molecular architectures, such as Schiff base ligands or N-heterocyclic carbene precursors. The electronic and steric influence of the 2,4-dichlorobenzyl group could modulate the catalytic activity and selectivity of such derived catalysts. Nevertheless, the scientific literature does not currently contain specific examples of this compound being used for such applications.
Application in Sensor Technologies (e.g., Chemo- and Biosensors)
Similarly, the application of this compound in the design and fabrication of chemo- and biosensors is not a well-documented area of research. While the aldehyde group can be a reactive site for the immobilization of the molecule onto sensor surfaces or for interaction with specific analytes, there are no specific studies that have utilized this particular compound for sensor development. The potential for the dichlorobenzyl moiety to influence molecular recognition and signaling in a sensor system remains unexplored.
Precursor for Specialty Chemicals and Agrochemicals
The most significant and well-documented application of this compound is as a crucial intermediate in the synthesis of specialty chemicals, particularly in the pharmaceutical and potentially agrochemical industries.
Notably, this benzaldehyde (B42025) derivative is a key precursor in the synthesis of the antifungal medication, isoconazole (B1215869). Isoconazole is an azole antifungal agent used to treat a variety of skin infections. The synthesis of isoconazole involves the reaction of this compound with other chemical precursors to construct the final imidazole-based active pharmaceutical ingredient.
Furthermore, this compound serves as an intermediate in the preparation of other biologically active molecules. For instance, it is utilized in the synthesis of certain benzimidazole-1,2,4-triazole derivatives that have been investigated for their potential as antifungal agents. The general synthetic utility of this compound is highlighted by its role as a versatile starting material for constructing molecules with the 2,4-dichlorobenzyl ether moiety, a common feature in a number of biologically active compounds.
While detailed toxicological and safety profiles are beyond the scope of this article, its role as a precursor underscores its importance in the production of valuable end-products in the chemical industry.
Advanced Analytical Methodologies for Characterization and Monitoring of 3 2,4 Dichlorobenzyl Oxy Benzaldehyde and Its Derivatives
In-situ Spectroscopic Techniques for Reaction Monitoring
The synthesis of 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, typically achieved through a Williamson ether synthesis, involves the reaction of 3-hydroxybenzaldehyde (B18108) with 2,4-dichlorobenzyl chloride. numberanalytics.commasterorganicchemistry.com Monitoring the progress of such reactions in real-time is essential for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation. In-situ spectroscopic techniques are invaluable for this purpose, as they provide continuous data on the concentration of reactants, intermediates, and products without the need for sample extraction. nih.gov
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is particularly well-suited for monitoring the key functional group transformations in this synthesis. nih.govresearchgate.net For instance, the disappearance of the phenolic hydroxyl (-OH) stretching band of 3-hydroxybenzaldehyde and the appearance of the characteristic ether (C-O-C) stretching bands can be tracked over time. researchgate.net These techniques allow for the determination of reaction kinetics and endpoints.
Key Spectroscopic Markers for Reaction Monitoring:
| Functional Group | Spectroscopic Technique | Characteristic Band (cm⁻¹) | Observation During Reaction |
| Phenolic -OH | FTIR | ~3300-3500 (broad) | Decrease in intensity |
| Aldehyde C=O | FTIR, Raman | ~1690-1710 | Remains relatively constant |
| Ether C-O-C | FTIR, Raman | ~1250-1300 (aromatic) | Increase in intensity |
| Benzyl (B1604629) C-Cl | FTIR | ~680-840 | Decrease in intensity |
By correlating the intensity of these characteristic peaks with concentration, a real-time reaction profile can be generated. This data is critical for process analytical technology (PAT) applications, enabling better control and understanding of the synthesis. nih.gov
Advanced NMR and Mass Spectrometry for Complex Structural Elucidation
Once the synthesis is complete, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for the definitive structural elucidation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in the molecule. ipb.pt
¹H NMR: The proton NMR spectrum allows for the identification and integration of all unique protons. Key signals include the aldehyde proton (typically δ 9.5-10.5 ppm), aromatic protons on both rings, and the benzylic methylene (B1212753) (-CH₂-) protons of the ether linkage. docbrown.infochemicalbook.com The specific chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,3-disubstitution on one ring and the 1,2,4-trisubstitution on the other.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. nih.govresearchgate.net The aldehyde carbonyl carbon has a characteristic downfield shift (δ > 190 ppm). The chemical shifts of the aromatic carbons are influenced by the substituents, providing further confirmation of the substitution pattern. nih.gov
2D NMR Techniques: For more complex derivatives, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the complete molecular structure. researchgate.netnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₀Cl₂O₂). nih.gov The fragmentation pattern observed in the MS/MS spectrum can also offer structural information, often showing characteristic losses of the dichlorobenzyl or benzaldehyde (B42025) moieties.
Illustrative ¹H NMR Data for this compound:
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| Aldehyde (-CHO) | 9.98 | s |
| Aromatic (Benzaldehyde ring) | 7.20 - 7.80 | m |
| Aromatic (Dichlorobenzyl ring) | 7.30 - 7.60 | m |
| Methylene (-O-CH₂-) | 5.15 | s |
X-ray Crystallography of Derivatives and Co-crystals
X-ray crystallography provides the most definitive, three-dimensional structural information, revealing precise bond lengths, bond angles, and crystal packing arrangements. researchgate.net While obtaining a single crystal of this compound itself may be challenging, its derivatives or co-crystals can often be successfully analyzed. researchgate.net
The formation of derivatives, such as hydrazones or oximes from the aldehyde group, can facilitate crystallization. researchgate.net The resulting crystal structures provide unambiguous confirmation of the molecular connectivity and conformation. For instance, the dihedral angle between the two aromatic rings can be precisely measured, offering insights into the molecule's spatial orientation.
Co-crystallization, the process of crystallizing the target molecule with another compound (a "co-former"), is another powerful strategy. mdpi.comnih.gov Co-formers are selected based on their ability to form non-covalent interactions, such as hydrogen bonds or π-π stacking, with the target molecule. This can improve crystal quality and provide stable crystalline materials for analysis. mdpi.com The analysis of such co-crystals not only confirms the structure of the primary molecule but also provides valuable information about its intermolecular interactions.
Example Crystal System Data for a Benzaldehyde Derivative: researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.3962 |
| b (Å) | 11.1939 |
| c (Å) | 11.596 |
| α (°) | 64.877 |
| β (°) | 85.781 |
| γ (°) | 86.894 |
Note: This data is for a representative substituted benzaldehyde derivative and serves as an illustration of the parameters obtained from an X-ray crystallography experiment.
Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers and impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.com A UV detector is highly effective, as the aromatic rings in the molecule provide strong chromophores. The method can be optimized to separate the main product from starting materials (3-hydroxybenzaldehyde, 2,4-dichlorobenzyl chloride), byproducts, and potential isomeric impurities. researchgate.net For instance, isomers such as 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde or 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde would likely have different retention times due to variations in polarity. ontosight.ainih.gov
Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. However, the relatively high molecular weight and polarity of the target compound may necessitate derivatization or high-temperature columns. GC can be effective in detecting residual starting materials or solvent impurities. semanticscholar.org
Ultra-Performance Convergence Chromatography (UPC²) represents a more advanced technique that uses compressed carbon dioxide as the primary mobile phase. This method can offer faster analysis times and improved resolution compared to traditional HPLC for certain classes of compounds, and could be applied to resolve complex mixtures containing the target compound and its isomers. semanticscholar.org
Typical HPLC Purity Analysis Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 285 nm |
| Column Temperature | 30-40 °C |
By employing these advanced analytical methodologies, a complete profile of this compound and its derivatives can be established, from real-time synthesis monitoring to final product purity and definitive structural confirmation.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape and Key Contributions
The current research landscape for halogenated benzaldehyde (B42025) derivatives is vibrant, with significant contributions in the fields of medicinal chemistry and materials science. Benzaldehyde derivatives are recognized for their wide range of applications, and the introduction of a dichlorobenzyl group can significantly influence their biological activity and chemical reactivity. ontosight.ai Research into related isomers, such as 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, has highlighted their potential as intermediates in the development of new therapeutic agents. ontosight.ai These compounds are of interest for their potential enzyme inhibition and antioxidant properties. ontosight.ai
The synthesis of dichlorobenzyl moieties and their incorporation into various molecular scaffolds is a well-established area of organic synthesis. For instance, 2,4-dichlorobenzyl alcohol is a known mild antiseptic, indicating that the dichlorobenzyl group can confer useful biological properties. wikipedia.org The synthesis of various benzaldehyde intermediates, such as 3-nitrobenzaldehyde (B41214), is crucial for the production of pharmaceuticals, further underscoring the importance of functionalized benzaldehydes in drug discovery. ijpsonline.com While specific studies on 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde are limited, the existing body of work on related structures provides a solid foundation for future investigations.
Identification of Unresolved Challenges and Emerging Research Frontiers
A primary challenge in the study of this compound is the lack of specific research dedicated to this particular isomer. Much of the available data pertains to the 2- and 4-substituted analogues, leaving a significant knowledge gap regarding the unique properties and potential applications of the 3-isomer. The precise influence of the meta-substitution pattern on the compound's electronic properties, crystal packing, and biological interactions remains largely unexplored.
Another frontier is the exploration of these molecules in the context of advanced materials. The presence of chlorine atoms and an aromatic ether linkage suggests potential applications in the design of novel polymers, liquid crystals, or functional materials with specific optical or electronic properties. The self-assembly and supramolecular chemistry of these compounds are also areas ripe for investigation.
Future Directions in Synthetic Innovation and Application Expansion of this compound
Future research should prioritize the development of scalable and selective synthetic methodologies for this compound. Innovations in catalysis and process optimization could lead to higher yields and reduced environmental impact. Exploring novel synthetic strategies, such as flow chemistry or microwave-assisted synthesis, could also accelerate the production of this and related compounds.
In terms of application expansion, a systematic investigation into the biological activities of this compound is warranted. Screening this compound against a variety of biological targets, including enzymes and receptors implicated in diseases such as cancer, neurological disorders, and infectious diseases, could uncover new therapeutic leads. ontosight.ai Its potential as an antimicrobial agent, given the known properties of 2,4-dichlorobenzyl alcohol, should also be a key area of focus. wikipedia.orgdovepress.com
Furthermore, the unique electronic and structural features of this compound could be leveraged in the field of materials science. Research into its potential as a building block for coordination polymers, metal-organic frameworks (MOFs), or as a precursor for novel dyes and pigments could open up new avenues for its application. The computational modeling of its properties, in conjunction with experimental validation, will be crucial in guiding these future research efforts.
Q & A
Basic: What are the standard synthetic routes for 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group . For advanced derivatives, Knoevenagel condensation with thiohydantoins (e.g., to form anticancer imidazolones) employs ethanol reflux with glacial acetic acid as a catalyst . Key steps include:
- Solvent selection : Absolute ethanol or DMF for optimal solubility.
- Catalysts : Glacial acetic acid (5–10 drops) to facilitate imine or hydrazone formation .
- Purification : Vacuum filtration and recrystallization (ethanol/water mixtures) to isolate solids .
Advanced: How can reaction conditions be optimized to improve yields of Schiff base derivatives from this aldehyde?
Methodological Answer:
Yields depend on:
- Stoichiometry : A 2:1 molar ratio (aldehyde:amine) ensures complete Schiff base formation .
- Reaction time : Prolonged reflux (8–12 hours) for diamine substrates vs. 1–4 hours for monoamines .
- Acid catalysis : Acetic acid (1–2% v/v) enhances protonation of the carbonyl, accelerating nucleophilic attack .
- Monitoring : TLC (DCM/MeOH 98:2) or NMR tracks reaction progress .
Contradictions in reported yields (e.g., 79% vs. 91% for similar steps ) may arise from differences in substrate purity or solvent drying protocols.
Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- 1H/13C-NMR : Confirm regiochemistry of substitution. Key signals include:
- FTIR : Strong C=O stretch at ~1685–1690 cm⁻¹; ether C–O–C at ~1260 cm⁻¹ .
- HRMS : Exact mass confirmation (e.g., [M+H]+ 379.09 for dichloro derivatives ).
Advanced: How are computational methods used to predict the biological activity of derivatives?
Methodological Answer:
- Docking studies : Molecular modeling against cancer targets (e.g., kinases) identifies key interactions between the benzaldehyde scaffold and active sites .
- QSAR models : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with anticancer IC₅₀ values .
- ADMET prediction : Tools like SwissADME assess logP (2.5–3.5 for optimal permeability) and CYP450 inhibition risks .
Basic: What are the common impurities in this compound, and how are they controlled?
Methodological Answer:
- Impurity sources :
- Control strategies :
Advanced: How do steric and electronic effects influence the reactivity of this aldehyde in heterocyclic synthesis?
Methodological Answer:
- Steric effects : The 2,4-dichlorobenzyl group hinders nucleophilic attack at the ortho position, directing reactions to the para-aldehyde .
- Electronic effects : Electron-withdrawing Cl substituents increase electrophilicity of the aldehyde, accelerating condensations (e.g., with thiohydantoins ).
- Case study : Knoevenagel condensation with thiohydantoins proceeds at 80°C in ethanol, yielding 88% imidazolones, vs. 70% in less polar solvents .
Basic: What are the documented biological activities of derivatives of this compound?
Methodological Answer:
- Anticancer : 5-Arylideneimidazolones inhibit tumor cell lines (e.g., MCF-7) via apoptosis induction .
- Antimicrobial : Schiff base derivatives show activity against S. aureus (MIC 8–16 µg/mL) .
- Mechanistic insights : Bioactivity correlates with electron-deficient aromatic rings enhancing DNA intercalation .
Advanced: How can conflicting NMR data for similar derivatives be resolved?
Methodological Answer:
- Deuterated solvent effects : DMSO-d₆ vs. CDCl₃ shifts aldehyde proton signals by 0.3–0.5 ppm .
- Dynamic effects : Rotameric states of the benzyloxy group split –CH₂– signals in DMSO .
- Reference standards : Compare with published spectra of structurally validated analogs (e.g., ).
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to volatile byproducts (e.g., HCl gas during synthesis) .
- Waste disposal : Halogenated waste containers for chlorinated intermediates .
Advanced: What strategies address low yields in macrocyclic condensations involving this aldehyde?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
